molecular formula C13H15BrN2O B6631013 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile

Cat. No.: B6631013
M. Wt: 295.17 g/mol
InChI Key: NOUAVKMEZBWBOU-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile is an organic compound that features a bromine atom, a hydroxy group, and a nitrile group attached to a benzene ring

Properties

IUPAC Name

5-bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-13(17)5-2-6-16(9-13)12-4-3-11(14)7-10(12)8-15/h3-4,7,17H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUAVKMEZBWBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C2=C(C=C(C=C2)Br)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile typically involves the following steps:

    Nitrile Formation: Conversion of a suitable precursor to the nitrile group.

    Piperidine Ring Formation: Introduction of the piperidine ring with a hydroxy and methyl group.

Industrial Production Methods

Industrial production methods for this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxy group can lead to the formation of a ketone.

    Reduction: Reduction of the nitrile group results in the formation of an amine.

    Substitution: Substitution of the bromine atom can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of brominated compounds with biological systems.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The hydroxy group can form hydrogen bonds, affecting the compound’s solubility and binding properties.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-3-methylpyridine: Similar in structure but lacks the piperidine ring and nitrile group.

    5-Bromo-2-hydroxy-3-methylpicoline: Similar but with different functional groups attached to the benzene ring.

Uniqueness

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile is unique due to the presence of the piperidine ring with a hydroxy and methyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

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